2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one
Description
The compound 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one features a quinazolin-4-one core substituted with a (3,4-dichlorophenyl)methyl sulfanyl group at position 2 and a 4-methoxyphenyl moiety at position 2. Its molecular formula is inferred as C₂₂H₁₆Cl₂N₂O₂S (molecular weight ~465.3 g/mol).
Properties
CAS No. |
672274-08-7 |
|---|---|
Molecular Formula |
C22H16Cl2N2O2S |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H16Cl2N2O2S/c1-28-16-9-7-15(8-10-16)26-21(27)17-4-2-3-5-20(17)25-22(26)29-13-14-6-11-18(23)19(24)12-14/h2-12H,13H2,1H3 |
InChI Key |
QKYSAYJUDYZDPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Analysis
X-ray Crystallography
While no data exists for the target compound, Source reports a dihedral angle of 86.83° between quinazoline and phenyl rings in analogous structures. Hydrogen bonding (C—H⋯O) stabilizes the crystal lattice.
Optimization and Challenges
-
Oxidation Control : Over-oxidation of the sulfanyl group to sulfonyl is mitigated by avoiding excess Oxone.
-
Solvent Choice : Aqueous media reduce side reactions vs. organic solvents.
-
Catalyst Reusability : GO nanosheets can be recovered and reused for 5 cycles without activity loss.
Comparative Evaluation of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| GO-Catalyzed Condensation | 85–95% | High | Industrial |
| Post-Cyclization Alkylation | 80–90% | Moderate | Lab-Scale |
| Solid-Phase Synthesis | 70–80% | High | Combinatorial |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations:
Substituent Effects :
- The target compound’s 3,4-dichlorophenyl group contrasts with oxadiazole-containing analogs (e.g., CAS 946352-82-5) and hydroxylated derivatives (EN300-747337). Chlorine atoms likely improve lipophilicity and target binding, whereas oxadiazoles or hydroxyl groups may alter pharmacokinetic profiles .
- The 4-methoxyphenyl group in the target compound is retained in some analogs (e.g., CAS 946352-82-5) but replaced with methyl or dimethoxy groups in others, impacting electronic and steric properties .
Synthetic Methods: The target compound’s synthesis may involve condensation reactions similar to those in , where phenacyl bromides are used to form sulfanyl linkages .
Biological Activity
The compound 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a member of the quinazolinone class of compounds, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by a quinazolinone core with several substituents that influence its biological properties. The IUPAC name provides insight into its functional groups and potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one |
| Molecular Formula | CHClNOS |
| Molecular Weight | 439.37 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the dichlorophenyl and methoxyphenyl groups enhances its lipophilicity and allows for better membrane penetration, facilitating interactions with cellular targets.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain kinases or phosphatases.
- Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.
Biological Activity
Research has demonstrated that 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one exhibits a range of biological activities:
-
Anticancer Activity : Several studies have reported that this compound demonstrates significant cytotoxic effects against various cancer cell lines. For example:
- In vitro assays showed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
- It inhibited the growth of prostate cancer cells by disrupting cell cycle progression.
- Antimicrobial Properties : The compound has also exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
- Flow cytometry analysis revealed increased apoptosis rates correlating with increased concentrations of the compound.
-
Antimicrobial Study :
- An investigation into its antimicrobial properties revealed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Q & A
Basic: What are the optimal synthetic conditions for achieving high yields of this compound?
Answer:
The synthesis typically involves refluxing in polar solvents like methanol or ethanol under controlled temperatures (60–80°C). Key steps include:
- Thiol-ether linkage formation : Reacting the 3,4-dichlorobenzyl mercaptan precursor with a quinazolinone intermediate.
- Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and ensure intermediate purity .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients improves yield (70–85%) .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- IR Spectroscopy : Confirm sulfanyl (C–S stretch ~650 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 443.02) .
Advanced: How can researchers resolve discrepancies in spectroscopic data during characterization?
Answer:
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3,4-dihydroquinazolin-4-one derivatives) to assign ambiguous signals .
- X-ray Crystallography : Resolve tautomerism or conformational ambiguities by determining single-crystal structures .
- Dynamic NMR : Detect rotational barriers in sulfanyl or methoxy groups causing splitting patterns .
Advanced: What methodologies evaluate the compound’s stability under varying environmental conditions?
Answer:
- Hydrolytic Stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) and assess decomposition kinetics using LC-MS .
- Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition temperatures (>200°C typical for quinazolinones) .
Basic: How to design assays for assessing biological activity (e.g., antimicrobial)?
Answer:
- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (concentration range: 1–128 µg/mL) .
- Positive Controls : Compare with standard antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .
Advanced: How can electronic effects of substituents (e.g., dichlorophenyl, methoxy) be analyzed to predict reactivity?
Answer:
- Computational Modeling : Density Functional Theory (DFT) calculates electron density maps, highlighting electrophilic/nucleophilic sites (e.g., sulfanyl group’s nucleophilicity) .
- Hammett Plots : Correlate substituent σ values with reaction rates (e.g., methoxy’s electron-donating effect accelerates cyclization) .
- Electrochemical Studies : Cyclic voltammetry identifies redox-active moieties (e.g., quinazolinone’s carbonyl reduction potential) .
Advanced: What strategies address contradictory data in biological activity studies?
Answer:
- Dose-Response Curves : Confirm activity across multiple concentrations to rule out false positives/negatives .
- Target Engagement Assays : Use surface plasmon resonance (SPR) to validate binding affinity to purported targets (e.g., bacterial enzymes) .
- Metabolic Stability Testing : Rule out false negatives caused by rapid hepatic clearance using microsomal assays .
Basic: How to optimize solubility for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in assay buffers containing Tween-80 (0.1%) .
- pH Adjustment : Solubilize in mildly alkaline buffers (pH 7.4–8.0) if the compound exhibits weak acidity .
Advanced: What in silico tools predict pharmacokinetic properties (e.g., logP, bioavailability)?
Answer:
- SwissADME : Estimates logP (~3.5), topological polar surface area (~75 Ų), and blood-brain barrier permeability (low) .
- Molecular Dynamics Simulations : Model membrane permeability via lipid bilayer interactions .
Advanced: How to investigate the compound’s environmental fate and ecotoxicology?
Answer:
- Biodegradation Studies : Use OECD 301F respirometry to measure microbial breakdown in soil/water .
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algae (72-hour growth inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
